molecular formula C4HBr2NO2 B072464 3,4-Dibromo-1h-pyrrole-2,5-dione CAS No. 1122-10-7

3,4-Dibromo-1h-pyrrole-2,5-dione

Cat. No. B072464
CAS RN: 1122-10-7
M. Wt: 254.86 g/mol
InChI Key: BIKSKRPHKQWJCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"3,4-Dibromo-1H-pyrrole-2,5-dione" is a chemical compound of interest due to its potential applications in various fields such as organic electronics, materials science, and medicinal chemistry. However, the focus here is on its synthesis, molecular structure, and properties excluding its applications in drug use and dosage or side effects.

Synthesis Analysis

The synthesis of derivatives related to "3,4-Dibromo-1H-pyrrole-2,5-dione" involves several methods, including condensation reactions of amines with 1,3-diones, palladium-catalyzed coupling reactions, and novel one-pot synthesis methods for substituted pyrrolidine diones (Mukai et al., 1985); (Zhang & Tieke, 2008); (Ilieva, Petkova, & Nikolova, 2012).

Molecular Structure Analysis

X-ray crystallography studies reveal the molecular structure of related pyrrolidine diones, showing planar fused ring systems and the effects of substituents on the molecular geometry (Fujii et al., 2002); (Arnold et al., 1991).

Chemical Reactions and Properties

"3,4-Dibromo-1H-pyrrole-2,5-dione" and its derivatives undergo various chemical reactions, including acylation, arylation, and condensation with nucleophilic reagents, highlighting their reactivity and potential as intermediates in organic synthesis (Jones et al., 1990); (Mulholland, Foster, & Haydock, 1972).

Physical Properties Analysis

Studies on the physical properties of "3,4-Dibromo-1H-pyrrole-2,5-dione" derivatives, such as solubility, fluorescence, and photoluminescence, provide insights into their potential applications in materials science and electronics (Zhang & Tieke, 2009); (Beyerlein & Tieke, 2000).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents, potential as corrosion inhibitors, and interaction with various organic and inorganic substrates, are crucial for understanding the versatility of "3,4-Dibromo-1H-pyrrole-2,5-dione" derivatives in chemical synthesis and materials science applications (Zarrouk et al., 2015); (Gein & Pastukhova, 2020).

Scientific Research Applications

  • Photoluminescent Polymers : A series of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole and 1,4-phenylene units show strong photoluminescence and good solubility, making them suitable for electronic applications (Beyerlein & Tieke, 2000).

  • Corrosion Inhibition : 1H-pyrrole-2,5-dione derivatives are effective as corrosion inhibitors for carbon steel in hydrochloric acid, suggesting potential industrial applications (Zarrouk et al., 2015).

  • Glycolic Acid Oxidase Inhibitors : Novel 3-hydroxy-1H-pyrrole-2,5-dione derivatives are potent inhibitors of glycolic acid oxidase and have potential therapeutic applications (Rooney et al., 1983).

  • Organic Thin Film Transistors : Pyrrolo[3,4-c]pyrrole-1,3-dione based polymer semiconductors demonstrate promising p-channel charge transport performance, indicating their use in organic electronics (Guo, Sun, & Li, 2014).

  • Tyrosine Kinase Inhibitors : 4-Amino-3-chloro-1H-pyrrole-2,5-dione derivatives show potential as tyrosine kinase inhibitors, with implications for cancer treatment (Kuznietsova et al., 2019).

  • PGE(2) Production Inhibition : 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives are potent inhibitors of PGE(2) production, suggesting their use in anti-inflammatory therapies (Moon et al., 2010).

  • Electron Transport Layer for Solar Cells : An alcohol-soluble n-type conjugated polyelectrolyte based on pyrrolo[3,4-c]pyrrole-1,4-dione enhances the performance of polymer solar cells (Hu et al., 2015).

  • Photovoltaic Applications : Pyrrolo[3,2-b]pyrrole based small molecules are used as donor materials in organic photovoltaic cells (OPVs), showing potential in renewable energy technologies (Song et al., 2013).

properties

IUPAC Name

3,4-dibromopyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBr2NO2/c5-1-2(6)4(9)7-3(1)8/h(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKSKRPHKQWJCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=O)NC1=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBr2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40149942
Record name Maleimide, dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40149942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dibromo-1h-pyrrole-2,5-dione

CAS RN

1122-10-7
Record name 3,4-Dibromo-1H-pyrrole-2,5-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1122-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibromomaleimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Maleimide, dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40149942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dibromomaleimide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIBROMOMALEIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CQ5P92W3E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dibromo-1h-pyrrole-2,5-dione
Reactant of Route 2
Reactant of Route 2
3,4-Dibromo-1h-pyrrole-2,5-dione
Reactant of Route 3
Reactant of Route 3
3,4-Dibromo-1h-pyrrole-2,5-dione
Reactant of Route 4
3,4-Dibromo-1h-pyrrole-2,5-dione
Reactant of Route 5
3,4-Dibromo-1h-pyrrole-2,5-dione
Reactant of Route 6
3,4-Dibromo-1h-pyrrole-2,5-dione

Citations

For This Compound
28
Citations
JR Patel, BZ Dholakiya - Medicinal chemistry research, 2012 - Springer
A series of eleven 1-(4-((E)-3-arylacryloyl) phenyl)-3,4 dibromo-1H-pyrrole-2,5-diones (4′-aminochalcone-based dibromomaleimides) were synthesized using maleic anhydride and p-…
Number of citations: 15 link.springer.com
JR Patel, MH Malani, BZ Dholakiya - Research on chemical intermediates, 2012 - Springer
A series of 11 chalcones was synthesized from 1-(4-acetylphenyl)-3,4-dibromo-1H-pyrrole-2,5-dione with various substituted benzaldehyde under solvent-free conditions using silica-…
Number of citations: 11 link.springer.com
R Paprocka, L Pazderski, L Mazur… - Molecules, 2022 - mdpi.com
1H-pyrrole-2,5-dione derivatives are known for their wide range of pharmacological properties, including anti-inflammatory and antimicrobial activities. This study aimed to synthesize …
Number of citations: 9 www.mdpi.com
A Souffrin, C Croix… - European Journal of …, 2012 - Wiley Online Library
Maleimides are involved for the first time in Sonogashira cross‐coupling reactions. Sonogashira conditions have been developed to allow subsequent coupling of various terminal …
E Awuah, A Capretta - The Journal of Organic Chemistry, 2011 - ACS Publications
Synthetic methods for the preparation of maleimide and α,β-unsaturated-γ-butyrolactam compound collections are described. These routes take advantage of Pd cross-coupling and …
Number of citations: 69 pubs.acs.org
M Ambrogi, A Ciogli, M Mancinelli… - The Journal of …, 2013 - ACS Publications
4-Aryl-3-bromo-N-benzylmaleimides and 3,4-biaryl-N-benzylmaleimides have been synthesized by a modified Suzuki cross-coupling reaction from 3,4-dibromo-N-benzylmaleimide. …
Number of citations: 37 pubs.acs.org
CL Mendoza-Macías, CR Solorio-Alvarado… - Chemical Papers, 2020 - Springer
Multidrug resistance (MDR) is a great concern worldwide. There is a great need to develop new drugs with the potential to attack target cells that show MDR phenotype. The purpose of …
Number of citations: 2 link.springer.com
J Zheng, SMK McKinnie, A El Gamal, W Feng, Y Dong… - escholarship.org
Junctional sarcoplasmic reticulum (JSR) was isolated from fast-twitch skeletal muscles of 1 year old male (2-2.5 kg) New Zealand White rabbits, as previously described1. Briefly, 250 g …
Number of citations: 0 escholarship.org
K Prabakaran, R Manivannan, YA Son - Spectrochimica Acta Part A …, 2023 - Elsevier
Successfully designed and synthesized diaryl maleimide DAM, and their structure was confirmed by mass spectroscopy and NMR techniques. They investigated their photophysical …
Number of citations: 5 www.sciencedirect.com
L Gu, L Zhang, X Luo, Y Zheng, Z Ye, M Lv… - Science China …, 2021 - Springer
Uni-directional multi-state fluorochromic scaffolds are valuable photofunctional molecules and yet scarce. We report a general approach for their design, ie., mechanodonor-acceptor …
Number of citations: 2 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.